Cas no 2031269-22-2 (1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride)

1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride
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- MDL: MFCD30345252
- Inchi: 1S/C7H10N2O.ClH/c1-2-4-9-5-3-8-6-7(9)10;/h1,8H,3-6H2;1H
- InChI Key: CVXBDZARZLDBRL-UHFFFAOYSA-N
- SMILES: C(N1CCNCC1=O)C#C.Cl
1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-310666-0.1g |
1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride |
2031269-22-2 | 95.0% | 0.1g |
$120.0 | 2025-03-19 | |
TRC | B524913-25mg |
1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride |
2031269-22-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
Life Chemicals | F2167-7629-0.25g |
1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride |
2031269-22-2 | 95%+ | 0.25g |
$370.0 | 2023-09-06 | |
TRC | B524913-50mg |
1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride |
2031269-22-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-310666-10g |
1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride |
2031269-22-2 | 95% | 10g |
$1839.0 | 2023-09-05 | |
1PlusChem | 1P01B7T3-1g |
1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride |
2031269-22-2 | 95% | 1g |
$511.00 | 2025-03-19 | |
1PlusChem | 1P01B7T3-2.5g |
1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride |
2031269-22-2 | 95% | 2.5g |
$1098.00 | 2023-12-19 | |
1PlusChem | 1P01B7T3-50mg |
1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride |
2031269-22-2 | 95% | 50mg |
$125.00 | 2025-03-19 | |
Aaron | AR01B81F-500mg |
1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride |
2031269-22-2 | 95% | 500mg |
$465.00 | 2025-02-09 | |
Aaron | AR01B81F-100mg |
1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride |
2031269-22-2 | 95% | 100mg |
$190.00 | 2025-02-09 |
1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride Related Literature
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
Additional information on 1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride
Introduction to 1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride (CAS No. 2031269-22-2)
1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride, identified by its Chemical Abstracts Service (CAS) number 2031269-22-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a piperazine core conjugated with an alkyne functional group, has garnered attention due to its potential applications in the development of novel therapeutic agents. The unique structural motif of this compound positions it as a valuable scaffold for further chemical modifications and biological evaluations.
The piperazine moiety is a well-known pharmacophore in drug discovery, renowned for its ability to interact with various biological targets, including enzymes and receptors. Its structural flexibility and capacity to form hydrogen bonds make it an attractive component in the design of bioactive molecules. In contrast, the alkyne substituent introduces reactivity that can be exploited for further derivatization, enabling the synthesis of a diverse array of analogues. This combination makes 1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride a promising candidate for exploring new pharmacological pathways.
Recent advancements in synthetic methodologies have facilitated the efficient preparation of this compound, allowing researchers to explore its biological profile with greater ease. The hydrochloride salt form enhances the solubility and stability of the molecule, making it more amenable to various biochemical assays. This has opened up new avenues for investigating its potential in drug development, particularly in the context of neurological disorders and inflammatory conditions where piperazine derivatives have shown promise.
One of the most compelling aspects of 1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride is its structural similarity to known active pharmaceutical ingredients (APIs) that have demonstrated efficacy in clinical trials. By leveraging this similarity, researchers can adapt existing pharmacological frameworks to develop novel compounds with improved pharmacokinetic properties or enhanced target specificity. This approach is particularly relevant in the quest for next-generation treatments for complex diseases.
The alkyne functionality in 1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride also offers opportunities for conjugation with other bioactive molecules or imaging agents. Such modifications can lead to the development of probes for diagnostic applications or theranostic agents that combine therapy and imaging capabilities. The versatility of this compound underscores its potential utility across multiple domains of pharmaceutical research.
In terms of biological activity, preliminary studies have suggested that 1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride may exhibit properties relevant to central nervous system (CNS) modulation. Piperazine derivatives are known to interact with neurotransmitter systems, and the addition of an alkyne group could influence their binding affinity or selectivity. Further investigations are warranted to elucidate these interactions and explore their therapeutic implications.
The synthesis of 1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride involves multi-step organic transformations, including cyclization reactions and functional group interconversions. Modern synthetic techniques, such as transition metal-catalyzed coupling reactions, have streamlined these processes, making them more efficient and scalable. This progress is crucial for advancing preclinical studies and moving towards clinical development.
From a computational chemistry perspective, molecular modeling studies have been employed to predict the binding modes of 1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride with potential biological targets. These simulations provide insights into how the molecule might interact with proteins or enzymes involved in disease pathways. Such data-driven approaches complement experimental efforts and accelerate the identification of lead compounds.
The growing interest in 1-(prop-2-ylnl-piperazin-l)-one hydrochloride (CAS No. 203126922) reflects its potential as a building block for innovative drug discovery programs. As research continues to uncover new therapeutic targets and challenges emerge in drug resistance, compounds like this one will play a pivotal role in addressing unmet medical needs.
In conclusion, 1-(prop-ylnl-piperazin-l)-one hydrochloride represents a fascinating compound with broad applications in pharmaceutical chemistry. Its unique structural features, combined with recent advancements in synthetic and analytical techniques, position it as a valuable asset for researchers striving to develop novel treatments. As our understanding of its biological profile expands, so too will its significance in the ongoing quest for effective therapeutic interventions.
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